molecular formula C11H15FO B14033586 1-(2-Fluoro-5-methylphenyl)-2-methylpropan-1-ol

1-(2-Fluoro-5-methylphenyl)-2-methylpropan-1-ol

Cat. No.: B14033586
M. Wt: 182.23 g/mol
InChI Key: AYZIBGFYKONTFJ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a hydroxyl group on a propan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-methylphenyl)-2-methylpropan-1-ol typically involves the reaction of 2-fluoro-5-methylphenyl isocyanate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-methylphenyl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluoro-5-methylphenyl)-2-methylpropan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Fluoro-5-methylphenyl isocyanate
  • 2-Fluoro-5-methylphenyl cyclopentanol
  • 2-Fluoro-5-methylphenyl ethanone

Comparison: 1-(2-Fluoro-5-methylphenyl)-2-methylpropan-1-ol is unique due to its specific structural features, such as the presence of both a fluorine atom and a hydroxyl group. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in various synthetic processes .

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

1-(2-fluoro-5-methylphenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C11H15FO/c1-7(2)11(13)9-6-8(3)4-5-10(9)12/h4-7,11,13H,1-3H3

InChI Key

AYZIBGFYKONTFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C(C)C)O

Origin of Product

United States

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